2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole

Description

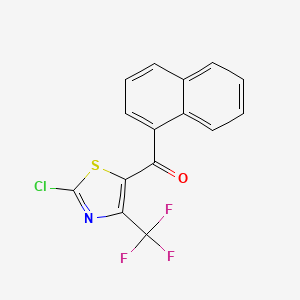

2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole is a fluorinated thiazole derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position, a chlorine atom at the 2-position, and a 1-naphthoyl substituent at the 5-position. The naphthoyl moiety introduces steric bulk and aromaticity, which may affect binding affinity in biological systems or material properties. This compound belongs to a broader class of substituted 1,3-thiazoles, which are renowned for their diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula |

C15H7ClF3NOS |

|---|---|

Molecular Weight |

341.7 g/mol |

IUPAC Name |

[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C15H7ClF3NOS/c16-14-20-13(15(17,18)19)12(22-14)11(21)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |

InChI Key |

TZVLUNDNSGNRQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(N=C(S3)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

Introduction of the Naphthoyl Group: The naphthoyl group can be introduced via Friedel-Crafts acylation using 1-naphthoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

Chlorination and Trifluoromethylation: The chloro and trifluoromethyl groups can be introduced through halogenation and trifluoromethylation reactions, respectively, using reagents like chlorine gas and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic effects.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Thiazole Derivatives

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Steric and Aromatic Effects : The 1-naphthoyl group introduces greater steric hindrance and aromatic surface area compared to benzoyl or fluorobenzoyl analogs, which may hinder molecular packing (affecting crystallinity) or enhance π-π stacking in biological targets .

- Polarity and Solubility : Ester-containing derivatives (e.g., Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) exhibit higher polarity than naphthoyl-substituted analogs, likely improving aqueous solubility but reducing lipid membrane permeability .

Physical and Spectral Properties

- Crystallinity : The coplanar arrangement of the thiazole and aromatic rings in Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate suggests that the naphthoyl analog may exhibit similar planarity, though steric effects could disrupt crystallinity.

- Hydrogen Bonding: Unlike amino-substituted thiazoles (e.g., 5-acyl-2-amino-1,3-thiazoles ), the lack of H-bond donors in the target compound may reduce intermolecular interactions, lowering melting points or solubility in polar solvents .

Biological Activity

2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C14H8ClF3N2S

- Molecular Weight : 320.74 g/mol

- CAS Number : [Not available]

Synthesis

The synthesis of this compound typically involves the reaction of 1-naphthoyl chloride with a suitable thiazole precursor under controlled conditions. The use of trifluoromethylation agents is crucial for introducing the trifluoromethyl group into the thiazole ring.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to thiazoles exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various bacterial strains and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 15 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cell lines.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 10 µM

- MCF-7: 15 µM

The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.

Case Studies

A notable study examined the effects of this compound on tumor growth in vivo using murine models. The results indicated a significant reduction in tumor size compared to control groups treated with a placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.